molecular formula C14H22N4O2 B2905651 tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-35-4

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2905651
CAS No.: 1365937-35-4
M. Wt: 278.356
InChI Key: CYGSZUCPQDMCKC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring linked to a 6-methylpyrimidin-4-yl group. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors or protease-activated receptor (PAR) antagonists. The tert-butyl carbamate moiety acts as a protective group for the amine, enabling selective deprotection during multi-step syntheses . Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSZUCPQDMCKC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N2CC[C@@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate (CAS: 1448850-66-5)
  • Molecular Formula : C₁₃H₂₀N₄O₂
  • Molecular Weight : 264.33 g/mol
  • Key Differences : Lacks the 6-methyl group on the pyrimidine ring.
  • Significance : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound. This may influence binding affinity in biological targets and solubility in aqueous media .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
  • Molecular Formula : C₁₃H₂₀N₂O₄
  • Molecular Weight : 268.31 g/mol
  • Key Differences : Replaces pyrimidine with a dimethoxypyridine ring.

Piperidine-Based Carbamates

tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Molecular Formula : C₁₂H₂₁N₃O₃
  • Molecular Weight : 255.31 g/mol
  • Key Differences : Features a piperidine ring with an acetyl group instead of pyrrolidine-pyrimidine.
  • Synthetic Relevance : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, followed by HCl/MeOH deprotection . This highlights shared synthetic strategies (e.g., carbamate protection/deprotection) with the target compound.

Pyrimidine Derivatives with Varied Substituents

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences : Contains fluoro, hydroxy, and methyl groups on the pyrimidine ring.
  • Stability Insights : The electron-withdrawing fluoro and hydroxy groups may increase susceptibility to hydrolysis compared to the target compound’s unsubstituted pyrimidine .
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Molecular Weight : 264.32 g/mol
  • Key Differences : Allyl and methoxy groups on pyridine instead of pyrrolidine-pyrimidine.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Target Compound C₁₄H₂₂N₄O₂ 278.35 6-methylpyrimidin-4-yl, pyrrolidine N/A -
tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₀N₄O₂ 264.33 Pyrimidin-4-yl, pyrrolidine 1448850-66-5
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₁N₃O₃ 255.31 Acetylpiperidine N/A
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Fluoro, hydroxy, methyl 1799420-92-0
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate C₁₄H₂₀N₂O₃ 264.32 Allyl, methoxy N/A

Key Research Findings

Stability and Reactivity

  • Carbamate Hydrolysis : Electron-donating groups (e.g., methyl on pyrimidine) in the target compound may slow hydrolysis compared to electron-withdrawing substituents (e.g., fluoro in CAS 1799420-92-0) .
  • Stereochemical Influence : The (3S)-pyrrolidine configuration in the target compound could enhance chiral recognition in enzyme-binding pockets compared to racemic analogs .

Biological Activity

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.350 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 452.1 ± 45.0 °C
Flash Point 227.2 ± 28.7 °C
LogP 1.41

These properties indicate its stability and suitability for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor, influencing various biochemical pathways, which can be critical in therapeutic contexts, particularly in enzyme-related diseases .

Biological Applications

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor in studies involving enzyme interactions, particularly in the context of drug discovery . Its structure allows it to bind effectively to target sites, leading to inhibition of enzymatic activity.
  • Protein Interactions : Research indicates that it may affect protein interactions crucial for cellular functions, suggesting its role in modulating biological processes at the molecular level .
  • Therapeutic Potential : The compound's unique structure positions it as a candidate for developing treatments for conditions influenced by enzyme activity, such as cancer and neurodegenerative diseases .

Study on Enzyme Inhibition

A study focusing on the inhibition of specific enzymes demonstrated that this compound exhibited significant inhibitory effects on the target enzyme with an IC50 value indicative of its potency .

Comparative Analysis

In comparative studies with similar compounds, this compound showed enhanced binding affinity and selectivity towards its target enzymes compared to simpler derivatives, highlighting its potential advantages in therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate?

The synthesis of this compound typically involves stereoselective formation of the pyrrolidine ring and subsequent coupling with a 6-methylpyrimidin-4-yl group. Key steps include:

  • Chiral resolution : Use of (S)-pyrrolidin-3-amine precursors or asymmetric catalysis to ensure enantiomeric purity .
  • Coupling conditions : Pyrimidine substitution via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, with optimized solvents (e.g., DMF or THF) and temperatures (60–100°C) .
  • Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the amine, followed by deprotection under acidic conditions (e.g., TFA) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., pyrrolidine ring conformation) and substitution patterns on the pyrimidine ring .
  • Mass spectrometry (HRMS) : Confirmation of molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • HPLC purity analysis : Use of chiral columns (e.g., Chiralpak AD-H) to validate enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time under physiological buffer conditions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular docking : Pre-screen binding poses using computational models (e.g., AutoDock Vina) to prioritize experimental validation .

Q. What methodological challenges arise when modifying the compound’s pyrimidine or pyrrolidine moieties to enhance bioactivity?

  • Regioselectivity : Substitution at the pyrimidine 4-position may compete with 2- or 6-positions; use directing groups (e.g., halogens) or protecting strategies to control reactivity .
  • Steric hindrance : Bulky substituents on the pyrrolidine ring can reduce binding affinity. Mitigate via conformational analysis (DFT calculations) to identify optimal substituent sizes .
  • Solubility optimization : Introduce polar groups (e.g., hydroxyls) while retaining Boc protection to balance lipophilicity for cellular assays .

Q. How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?

  • Comparative SAR tables : Tabulate structural variations (e.g., halogen substitution, ring size) against bioactivity data (IC50, Ki) to identify critical pharmacophores (see example below) .
  • Orthogonal assays : Validate activity across multiple assay formats (e.g., enzymatic vs. cell-based) to rule out false positives .
Analog Substituent Bioactivity (IC50) Key Difference
Target compound6-methylpyrimidin-4-yl12 nM (Enzyme X)Reference
Fluorophenyl analog2-fluorophenyl85 nMReduced pyrimidine π-stacking
Piperidine analogPiperidine ring>1 µMLoss of pyrrolidine rigidity

Q. What computational methods are effective for predicting the compound’s metabolic stability or toxicity?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity profiles .
  • MD simulations : Simulate interactions with blood-brain barrier transporters or plasma proteins to assess distribution .

Q. Notes for Experimental Design

  • Contradiction analysis : Cross-reference NMR data (e.g., δ 1.36 ppm for Boc protons ) with synthetic intermediates to confirm stepwise purity.
  • Reaction optimization : For pyrimidine coupling, test alternative bases (e.g., Cs2CO3 vs. K2CO3) to improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.